molecular formula C18H22ClN3O3S B2715096 3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034379-24-1

3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2715096
CAS No.: 2034379-24-1
M. Wt: 395.9
InChI Key: NPEZZLNQXCTSHS-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a recognized and potent small-molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions downstream of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for antigen receptor-mediated NF-κB activation and lymphocyte proliferation. This compound acts by selectively and irreversibly binding to the MALT1 proteolytic active site, thereby suppressing the cleavage of MALT1 substrates such as RelB, CYLD, and A20. By inhibiting MALT1 proteolytic function, this reagent effectively blocks NF-κB-dependent survival signals in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cells and other lymphoid malignancies that are dependent on chronic B-cell receptor signaling. Its primary research value lies in its utility as a precise chemical tool for dissecting the pathophysiological roles of MALT1 in immune cell signaling, lymphomagenesis , and immunoregulation. Consequently, it is extensively used in preclinical studies to validate MALT1 as a therapeutic target and to investigate novel treatment strategies for hematologic cancers and autoimmune disorders.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S/c1-25-18-5-4-16(11-17(18)19)26(23,24)21-12-14-6-9-22(10-7-14)15-3-2-8-20-13-15/h2-5,8,11,13-14,21H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEZZLNQXCTSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving pyridine and other reagents.

    Sulfonamide Formation: The benzenesulfonamide core is introduced through sulfonation reactions.

    Final Coupling: The piperidine intermediate is coupled with the benzenesulfonamide core under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can produce amines.

Scientific Research Applications

3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The target compound’s closest analogs include benzenesulfonamides with piperidine-linked substituents. Key comparisons are summarized below:

Compound Substituents on Benzene Piperidine-Linked Group Physical State Yield (%) Molecular Weight Key Structural Differences
Target 3-Chloro-4-methoxy Pyridin-3-yl Not reported Not reported ~423.9 (estimated) Reference compound
15 3-Chloro 2-(2,2-Dimethyl-dihydrobenzofuran-7-yloxy)ethyl Colorless oil 83 479.03 Bulkier dihydrobenzofuran group; lacks methoxy
16 5-Chloro-2-fluoro Same as 15 Colorless oil 67 497.02 Fluoro substitution at position 2
17 5-Chloro-2-methoxy Same as 15 Yellow solid 76 509.06 Methoxy substitution at position 2
18 Naphthalene-1-sulfonyl Same as 15 Colorless oil 73 493.06 Naphthalene instead of benzene

Key Observations :

  • Substituent Position and Polarity : The target compound’s 3-chloro-4-methoxy substitution differs from analogs like 16 (5-chloro-2-fluoro) and 17 (5-chloro-2-methoxy). The para-methoxy group may enhance solubility compared to ortho-substituted analogs .
  • Physical State : Analogs with smaller substituents (e.g., 15 , 16 ) are oils, while bulkier groups (e.g., naphthalene in 18 ) or polar substituents (methoxy in 17 ) yield solids. The target compound’s pyridine group may favor a crystalline state.
  • Synthesis Yields : Yields for analogs range from 67% (16 ) to 83% (15 ). The absence of steric hindrance in the target’s pyridinyl group could theoretically improve yields compared to bulkier substituents .

Molecular Weight and Drug-Likeness

The target compound’s estimated molecular weight (~423.9) falls within the acceptable range for CNS drugs (typically <500). The pyridine ring in the target may improve compliance with Lipinski’s rules compared to naphthalene-containing 18 .

Biological Activity

3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, with the CAS number 2034379-24-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22ClN3O3SC_{18}H_{22}ClN_{3}O_{3}S with a molecular weight of 395.9 g/mol. The structure features a chloro group, a methoxy group, and a sulfonamide moiety, which are critical for its biological activities.

PropertyValue
CAS Number2034379-24-1
Molecular FormulaC₁₈H₂₂ClN₃O₃S
Molecular Weight395.9 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. It has been linked to the modulation of pathways involved in cancer cell survival and death.
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, which could lead to therapeutic applications in conditions like cancer and bacterial infections.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Anticancer Studies

A study published in ACS Omega evaluated several compounds with similar structures for their effects on breast cancer cells (MDA-MB-231). The results indicated that certain derivatives could enhance caspase activity and induce morphological changes associated with apoptosis at low concentrations (1 μM). This suggests that the target compound might also possess similar properties due to structural similarities .

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL, suggesting that the target compound could also demonstrate potent antimicrobial effects .

Comparative Analysis

To further understand the potential of this compound, a comparison with other known sulfonamide derivatives is useful:

Compound NameAnticancer ActivityAntimicrobial ActivityMIC (mg/mL)
3-chloro-4-methoxy-N-(...)PotentialPotentialTBD
SulfanilamideModerateHigh0.025
TrimethoprimHighModerate0.01

Q & A

What are the optimal synthetic routes for 3-chloro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, and how can reaction yields be improved?

The compound can be synthesized via multi-step procedures involving condensation, cyclization, and functional group modifications. A key intermediate, such as a hydrazine derivative, may undergo oxidative ring closure using sodium hypochlorite in ethanol, yielding the final product with ~73% efficiency (as demonstrated in analogous triazolopyridine syntheses) . Yield optimization involves solvent choice (e.g., ethanol for greener synthesis), controlled stoichiometry of oxidants, and purification via alumina plugs or vacuum filtration. Parallel synthesis of tricyclic analogues (e.g., ABT-751 derivatives) suggests that protecting groups for the pyridine and piperidine moieties are critical to avoid side reactions .

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

1H/13C NMR (400–500 MHz in DMSO-d6) is essential for confirming proton environments, particularly the sulfonamide NH (~10.7 ppm) and methoxy groups (~3.8 ppm) . FTIR-ATR validates functional groups (e.g., sulfonamide S=O stretches at ~1130 cm⁻¹). High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+H]+ with <0.3 ppm error). Purity (>98%) is assessed via HPLC with UV detection at 254 nm, as seen in related sulfonamide analyses .

How does this compound exhibit antitumor activity in preclinical models?

In vivo studies of structurally related benzenesulfonamides (e.g., ABT-751 analogues) demonstrate potent antimitotic and antivascular activity, reducing tumor volume by >50% in xenograft models. Mechanisms include microtubule destabilization and inhibition of endothelial cell proliferation. Dose-response experiments (10–50 mg/kg, oral) in mice show efficacy with minimal hematological toxicity, suggesting a therapeutic window for further optimization .

What experimental strategies are recommended to resolve contradictions in reported biological activity data?

Discrepancies in IC50 values (e.g., varying potency across cell lines) may arise from differences in assay conditions (e.g., serum concentration, exposure time). Standardize protocols using synchronized cell cultures and confirm target engagement via tubulin polymerization assays. Cross-validate results with orthogonal methods, such as siRNA knockdown of putative targets .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Key SAR insights:

  • Piperidine substitution : The pyridin-3-yl group at the piperidine N-position enhances blood-brain barrier penetration compared to phenyl analogues.
  • Methoxy positioning : 4-Methoxy on the benzene ring improves solubility without compromising target affinity.
  • Chloro substituent : 3-Chloro increases metabolic stability by reducing cytochrome P450 oxidation .

Use computational docking (e.g., AutoDock Vina) to predict interactions with β-tubulin’s colchicine-binding site, followed by synthesizing derivatives with fluorinated or methylated R-groups to test hypotheses .

What in vitro and in vivo models are appropriate for assessing pharmacokinetic properties?

  • In vitro : Microsomal stability assays (human/rat liver microsomes) to estimate metabolic half-life. Caco-2 monolayers predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high permeability).
  • In vivo : Pharmacokinetic profiling in Sprague-Dawley rats (IV/PO dosing) to calculate AUC, Cmax, and t1/2. Tissue distribution studies quantify brain penetration, critical for CNS-targeted therapies .

How should researchers design robust dose-response studies for this compound?

Adopt a randomized block design with split-split plots to account for variables like administration route, dose (e.g., 10–100 mg/kg), and harvest timepoints. Use four replicates per group (n=5 animals) to ensure statistical power. Include positive controls (e.g., paclitaxel for antitumor studies) and measure endpoints like tumor volume, serum biomarkers, and histopathology .

What methodologies are available to evaluate target selectivity and off-target effects?

  • Kinase profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.
  • CETSA (Cellular Thermal Shift Assay) : Confirm binding to β-tubulin in intact cells by measuring thermal stabilization.
  • Transcriptomics : RNA-seq of treated vs. untreated cells reveals pathway-level effects unrelated to microtubule dynamics .

How can toxicity be systematically assessed in preclinical development?

  • Acute toxicity : Single-dose studies in rodents (OECD 423) to determine LD50.
  • Subchronic toxicity : 28-day repeat-dose studies (OECD 407) with hematological, hepatic, and renal function markers.
  • Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 487) .

What strategies mitigate metabolic instability in analogues of this compound?

Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the benzene ring to reduce CYP-mediated oxidation. Deuterate labile C-H bonds (e.g., methoxy methyl) to prolong half-life. Prodrug approaches (e.g., pivaloyl esterification of sulfonamide) enhance oral bioavailability .

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